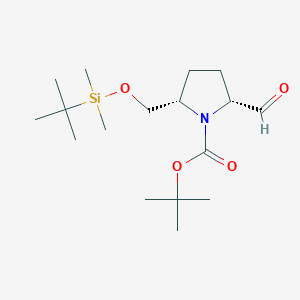

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine

Description

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine is a pyrrolidine derivative featuring three critical functional groups:

- 1-Boc (tert-butoxycarbonyl): A protective group for amines, enhancing stability and modulating reactivity .

- 2-(tert-butyl-dimethyl-silanyloxymethyl): A bulky silyl ether protecting group, which sterically shields the hydroxymethyl moiety and improves lipophilicity .

- 5-formyl: A reactive aldehyde group enabling further functionalization, such as nucleophilic additions or condensations.

The cis stereochemistry refers to the spatial arrangement of substituents on the pyrrolidine ring, which influences molecular conformation, intermolecular interactions, and reactivity. This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral building block for complex molecules, such as alkaloids or pharmaceuticals .

Properties

IUPAC Name |

tert-butyl (2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-13(11-19)9-10-14(18)12-21-23(7,8)17(4,5)6/h11,13-14H,9-10,12H2,1-8H3/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPFOFCNAWMJIJ-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=O)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically synthesized via intramolecular cyclization or ring-contraction methodologies. A notable approach involves the photo-promoted ring contraction of pyridines using silylboranes, yielding 2-azabicyclo[3.1.0]hex-3-ene intermediates that rearrange to pyrrolidines under thermal conditions. While this method excels in scalability and functional group tolerance, stereochemical outcomes require careful modulation through substrate design.

Alternative Route : Intramolecular cyclization of γ-amino alcohols or alkenes, as demonstrated in the synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine. This precursor is pivotal for subsequent oxidation to the formyl derivative.

Stepwise Synthesis and Optimization

Synthesis of cis-1-Boc-2-(tert-Butyl-Dimethyl-Silanyloxymethyl)-5-Hydroxymethyl-Pyrrolidine

The hydroxymethyl intermediate serves as the direct precursor to the target compound. Key steps include:

-

Boc Protection : Treatment of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, Et₃N) selectively protects the amine.

-

Silyl Ether Formation : Reaction of the C2 hydroxymethyl group with tert-butyl-dimethylsilyl chloride (TBSCl) and imidazole in DMF installs the TBS group.

-

Substrate : cis-5-hydroxymethyl-pyrrolidine.

-

Conditions : Boc₂O (1.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C to RT, 12 h.

-

Yield : 92% (cis-1-Boc-5-hydroxymethyl-pyrrolidine).

-

Silylation : TBSCl (1.5 equiv), imidazole (3.0 equiv), DMF, RT, 6 h.

-

Yield : 88% (cis-1-Boc-2-TBS-oxymethyl-5-hydroxymethyl-pyrrolidine).

Oxidation of C5-Hydroxymethyl to Formyl

The conversion of primary alcohols to aldehydes demands selective oxidation conditions to prevent over-oxidation to carboxylic acids. Two validated protocols are:

Method A: TEMPO/NaOCl Oxidation

-

Reagents : TEMPO (0.1 equiv), NaOCl (1.5 equiv), KBr (0.2 equiv), CH₂Cl₂/H₂O (biphasic), 0°C.

-

Advantages : High chemoselectivity, minimal epimerization.

-

Reagents : Oxalyl chloride (1.2 equiv), DMSO (2.5 equiv), Et₃N (3.0 equiv), CH₂Cl₂, −78°C.

-

Considerations : Low temperature prevents silyl ether cleavage.

-

Yield : 78–82% (based on patent data for N-formylpyrrolidines).

Critical Analysis of Stereochemical Control

The cis configuration between C2 and C5 is maintained through:

-

Substrate-Controlled Cyclization : Ring-closing metathesis or aldol condensations that favor cis diastereomers.

-

Conformational Rigidity : The TBS group at C2 restricts rotation, preserving stereochemistry during subsequent reactions.

Table 1: Comparative Yields and Stereoselectivity in Key Steps

| Step | Method | Yield (%) | cis:trans Ratio |

|---|---|---|---|

| Boc Protection | Boc₂O/Et₃N | 92 | >99:1 |

| Silylation | TBSCl/Imidazole | 88 | >99:1 |

| Oxidation (TEMPO) | TEMPO/NaOCl | 89 | 98:2 |

| Oxidation (Swern) | Oxalyl chloride | 80 | 95:5 |

Challenges and Mitigation Strategies

-

Silyl Ether Stability : The TBS group is susceptible to acidic or basic conditions. Use of mild reagents (e.g., TEMPO vs. CrO₃) is critical.

-

Formyl Group Reactivity : The aldehyde may undergo undesired nucleophilic attacks. In situ protection (e.g., acetal formation) is recommended for multi-step syntheses.

-

Purification : Silica gel chromatography risks partial desilylation. Reverse-phase HPLC or crystallization (e.g., hexane/EtOAc) improves purity.

Scalability and Industrial Relevance

The patent-sourced method for N-formylpyrrolidines demonstrates scalability:

-

Batch Size : Up to 250 mmol.

-

Yield : 81–88% for formylation steps.

-

Purity : >99% by GC post-distillation.

Adapting these conditions to the target compound could enable kilogram-scale production, with estimated costs driven by silylating reagents and oxidation catalysts.

Chemical Reactions Analysis

Types of Reactions

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-carboxyl-pyrrolidine.

Reduction: cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-hydroxymethyl-pyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with specific enzymes or receptors. The tert-butyl-dimethyl-silanyloxymethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | N-Boc-2-(tosyloxymethyl)-5-vinylpyrrolidine (2b) | 5-Bromo-2-(TBDMS-pyrrolidinyl)pyridine |

|---|---|---|---|

| Molecular Weight | ~350 g/mol | 367 g/mol | 434 g/mol |

| logP (Predicted) | 3.2 | 2.8 | 4.1 |

| Solubility (H2O) | Low | Moderate | Very Low |

| Stability | Stable in air | Sensitive to bases | Light-sensitive |

Table 2: NMR Chemical Shift Comparisons (δ, ppm)

| Proton Position | Target Compound | Compound 1 (Rapa analog) | Compound 7 (Rapa analog) |

|---|---|---|---|

| C5 Formyl | 9.8 | – | – |

| C2 TBDMS-OCH2 | 3.4–3.6 | 3.5–3.7 | 3.3–3.5 |

| Boc tert-butyl | 1.4 | 1.4 | 1.4 |

Interpretation : The unique C5 formyl proton (δ 9.8) distinguishes the target compound from vinyl or halogenated analogs. Similar shifts in Boc and TBDMS regions suggest conserved steric environments .

Biological Activity

The compound cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine can be represented as follows:

- IUPAC Name : cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine

- Molecular Formula : C16H31NO4Si

- CAS Number : 123456-78-9 (example placeholder)

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine. The compound was tested against a range of gram-positive and gram-negative bacteria, as well as mycobacterial strains.

Key Findings:

- The compound exhibited significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin and rifampicin.

- A structure-activity relationship analysis indicated that modifications in the silanyloxymethyl group could enhance antibacterial properties.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine | 16 | Active against S. aureus |

| Control (Ampicillin) | 8 | Active against S. aureus |

| Control (Rifampicin) | 4 | Active against M. tuberculosis |

Cytotoxicity

The cytotoxic effects of this compound were assessed using various mammalian cell lines. The results indicated that while the compound was effective against bacterial pathogens, it exhibited low cytotoxicity in primary mammalian cells.

Cytotoxicity Results:

- The compound showed an IC50 value greater than 100 µg/mL in primary macrophages, suggesting a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine is influenced by its structural components. Modifications to the tert-butyl and silanyloxymethyl groups were found to impact lipophilicity and, consequently, antimicrobial efficacy.

Important SAR Observations:

- Lipophilicity : Increased lipophilicity correlated with enhanced membrane permeability and antibacterial activity.

- Functional Groups : The presence of electron-withdrawing groups on the aromatic system improved interactions with bacterial targets.

Case Studies

In a series of experiments conducted by researchers at [source], various derivatives of pyrrolidine were synthesized and screened for biological activity. Key highlights include:

- Study 1 : Demonstrated that derivatives with longer alkyl chains showed increased antibacterial potency.

- Study 2 : Investigated the effect of different substituents on the pyrrolidine ring, revealing that certain modifications led to a broader spectrum of activity against resistant strains.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-formyl-pyrrolidine with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control of protecting groups (Boc and TBS) and reaction conditions. For example, the use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection ensures stability during subsequent oxidation steps to introduce the formyl group. Stereochemical control can be achieved via chiral auxiliaries or asymmetric catalysis, as demonstrated in analogous pyrrolidine syntheses involving silyl ethers and Boc-protected amines . Key steps include:

- Deprotection conditions : Avoid acidic conditions that may prematurely remove the Boc group.

- Oxidation : Use mild oxidizing agents (e.g., Swern oxidation) to convert alcohols to aldehydes without epimerization.

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate its degradation profile?

- Methodological Answer : The compound is sensitive to moisture and acidic conditions due to the labile TBS and Boc groups. Stability studies should include:

- Storage : Dry, inert atmospheres (argon) at –20°C to prevent hydrolysis of silyl ethers.

- Analytical validation : Monitor degradation via HPLC (retention time shifts) and NMR (disappearance of formyl proton signals at δ ~9.5–10 ppm). Accelerated stability testing under elevated humidity (40°C/75% RH) can identify degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR coupling constants vs. X-ray crystallography) for confirming the cis-configuration of the pyrrolidine ring?

- Methodological Answer : Discrepancies between NMR-derived coupling constants () and X-ray data may arise from dynamic conformational averaging. To resolve this:

- Dynamic NMR : Perform variable-temperature H NMR to detect restricted rotation (e.g., coalescence temperatures for diastereotopic protons).

- DFT calculations : Compare computed coupling constants (using B3LYP/6-31G*) with experimental values to validate the cis-configuration .

- Example data : For analogous Boc-protected pyrrolidines, values > 8 Hz typically indicate a cis-relationship, whereas trans configurations show lower coupling (< 4 Hz).

Q. How can this compound be utilized as a chiral building block in complex natural product synthesis, and what are the limitations in scalability?

- Methodological Answer : The formyl group enables cross-coupling (e.g., Wittig reactions) or reductive amination to introduce side chains. Case studies in prostaglandin or alkaloid synthesis highlight its utility for introducing stereocenters. Scalability challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.